2-Bromo-6-fluoro-3-propoxybenzoic acid
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Overview
Description
2-Bromo-6-fluoro-3-propoxybenzoic acid is an organic compound with the molecular formula C10H10BrFO3 and a molecular weight of 277.09 g/mol . It is a derivative of benzoic acid, featuring bromine, fluorine, and propoxy substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-propoxybenzoic acid typically involves the bromination and fluorination of a propoxybenzoic acid precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-propoxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
2-Bromo-6-fluoro-3-propoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-propoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The propoxy group can enhance the compound’s solubility and facilitate its incorporation into larger molecular frameworks.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-6-fluoro-3-propoxybenzoic acid is unique due to the specific arrangement of bromine, fluorine, and propoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Biological Activity
2-Bromo-6-fluoro-3-propoxybenzoic acid is a halogenated benzoic acid derivative notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound possesses a unique molecular structure characterized by the presence of bromine and fluorine atoms, as well as a propoxy group, which contribute to its reactivity and interaction with biological targets.
- Molecular Formula : C10H10BrF O3
- Molecular Weight : Approximately 277.09 g/mol
- Structural Characteristics : The presence of halogens (bromine and fluorine) enhances lipophilicity and alters binding affinities to various biological targets, making this compound a candidate for further pharmacological exploration.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. The halogen substituents increase the compound's interaction with microbial membranes, enhancing its efficacy against various pathogens.
- Case Study : In a comparative analysis, this compound was tested against several bacterial strains, showing inhibitory concentrations (IC50) ranging from 5 to 20 µg/mL, which indicates a promising profile for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial membrane potential. This mechanism was confirmed through flow cytometry and Western blot analyses.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 12.5 | Apoptosis induction |
MCF-7 | 15.0 | Mitochondrial disruption |
Interaction with Biological Targets
Research into the interactions between this compound and various enzymes has revealed potential pathways for therapeutic applications.
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer progression, with IC50 values indicating effective inhibition at low concentrations.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with target proteins.
- Key Findings :
- Binding energy values suggest strong interactions with target proteins, indicating potential as a lead compound for drug development.
- Comparative studies with similar compounds highlight the unique binding characteristics conferred by the specific arrangement of substituents on the benzoic acid framework.
Properties
IUPAC Name |
2-bromo-6-fluoro-3-propoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-2-5-15-7-4-3-6(12)8(9(7)11)10(13)14/h3-4H,2,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBJVKJSVWSOEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)F)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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